Cas no 1519203-46-3 (2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid)

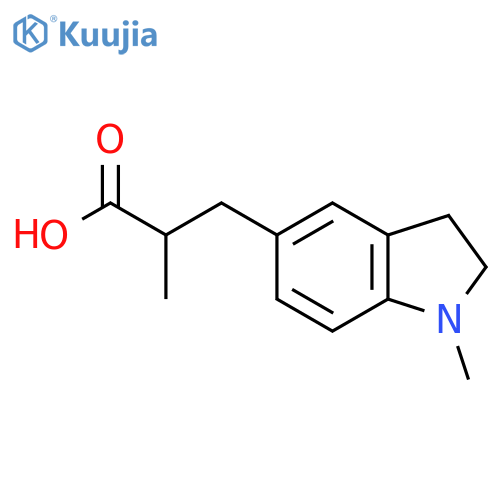

1519203-46-3 structure

商品名:2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid

2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid

- EN300-1855495

- AKOS018286868

- 1519203-46-3

-

- インチ: 1S/C13H17NO2/c1-9(13(15)16)7-10-3-4-12-11(8-10)5-6-14(12)2/h3-4,8-9H,5-7H2,1-2H3,(H,15,16)

- InChIKey: YBMQXIUUESNULY-UHFFFAOYSA-N

- ほほえんだ: OC(C(C)CC1C=CC2=C(C=1)CCN2C)=O

計算された属性

- せいみつぶんしりょう: 219.125928785g/mol

- どういたいしつりょう: 219.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 40.5Ų

2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1855495-0.1g |

2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |

1519203-46-3 | 0.1g |

$741.0 | 2023-09-18 | ||

| Enamine | EN300-1855495-10.0g |

2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |

1519203-46-3 | 10g |

$3807.0 | 2023-05-26 | ||

| Enamine | EN300-1855495-2.5g |

2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |

1519203-46-3 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1855495-5.0g |

2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |

1519203-46-3 | 5g |

$2566.0 | 2023-05-26 | ||

| Enamine | EN300-1855495-0.25g |

2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |

1519203-46-3 | 0.25g |

$774.0 | 2023-09-18 | ||

| Enamine | EN300-1855495-0.5g |

2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |

1519203-46-3 | 0.5g |

$809.0 | 2023-09-18 | ||

| Enamine | EN300-1855495-5g |

2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |

1519203-46-3 | 5g |

$2443.0 | 2023-09-18 | ||

| Enamine | EN300-1855495-1.0g |

2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |

1519203-46-3 | 1g |

$884.0 | 2023-05-26 | ||

| Enamine | EN300-1855495-1g |

2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |

1519203-46-3 | 1g |

$842.0 | 2023-09-18 | ||

| Enamine | EN300-1855495-0.05g |

2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |

1519203-46-3 | 0.05g |

$707.0 | 2023-09-18 |

2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

1519203-46-3 (2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid) 関連製品

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1189426-16-1(Sulfadiazine-13C6)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量